Antroquinonol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Antroquinonol est un composé naturel dérivé du mycélium du champignon médicinal Antrodia camphorata, originaire de Taïwan. Ce composé a suscité un intérêt considérable en raison de ses remarquables bioactivités, notamment ses propriétés anticancéreuses, anti-inflammatoires et antioxydantes . Il appartient à la famille des ubiquinones et s'est révélé prometteur dans le traitement de diverses maladies, en particulier le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Antroquinonol peut être synthétisé par une série de réactions chimiques impliquant des composés précurseurs. La synthèse implique généralement l'utilisation de la fermentation induite par la coenzyme Q0, où les gènes régulés à la hausse liés à la synthèse de l'acétyl-CoA jouent un rôle crucial . Le processus comprend la formation du précurseur de la queue farnésyle et la participation d'enzymes telles que la p-hydroxybenzoate polyprenyl transférase .

Méthodes de production industrielle : La production industrielle de l'this compound implique l'utilisation de techniques chromatographiques avancées pour la purification. La chromatographie convergente ultra-performante (UPC2) et la chromatographie préparative en phase supercritique (Prep SFC) sont utilisées pour obtenir des niveaux de pureté élevés du composé . Ces méthodes offrent une meilleure résolution et une meilleure productivité par rapport à la chromatographie liquide en phase inverse (RPLC) traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions : L'Antroquinonol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa bioactivité et son potentiel thérapeutique.

Réactifs et conditions communs :

Oxydation : L'this compound peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols, qui peuvent remplacer des groupes fonctionnels spécifiques du composé.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent présenter des bioactivités améliorées ou modifiées.

4. Applications de la recherche scientifique

Médecine : Des essais cliniques ont démontré son efficacité dans le traitement du cancer du poumon non à petites cellules, du cancer du pancréas et de la leucémie aiguë myéloïde.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activation de la protéine kinase activée par l'AMP (AMPK) : L'this compound active l'AMPK, ce qui conduit à l'inhibition de la voie mTOR (cible mammalienne de la rapamycine). Cela se traduit par la suppression de la croissance et de la prolifération des cellules cancéreuses.

Inhibition de la voie Ras : Le composé inhibe l'activité de la protéine farnésyltransférase, qui est cruciale pour la modification post-traductionnelle de la protéine Ras.

Inhibition du facteur nucléaire-kappa B (NF-κB) : L'this compound supprime l'activation du NF-κB, réduisant ainsi la production de cytokines pro-inflammatoires et de stress oxydatif.

Applications De Recherche Scientifique

Mécanisme D'action

Antroquinonol exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK) Activation: this compound activates AMPK, leading to the inhibition of the mammalian target of rapamycin (mTOR) pathway. This results in the suppression of cancer cell growth and proliferation.

Ras Pathway Inhibition: The compound inhibits the activity of protein farnesyltransferase, which is crucial for the post-translational modification of the Ras protein.

Nuclear Factor-kappa B (NF-κB) Inhibition: this compound suppresses the activation of NF-κB, reducing the production of pro-inflammatory cytokines and oxidative stress.

Comparaison Avec Des Composés Similaires

L'Antroquinonol est unique en raison de sa structure moléculaire spécifique et de ses bioactivités. il présente des similitudes avec d'autres dérivés de l'ubiquinone et des terpènes :

Composés similaires :

Unicité : La capacité de l'this compound à induire simultanément l'apoptose et l'autophagie dans les cellules cancéreuses, ainsi que son mécanisme d'action multi-cible, le distingue d'autres composés similaires .

Propriétés

Numéro CAS |

1010081-09-0 |

|---|---|

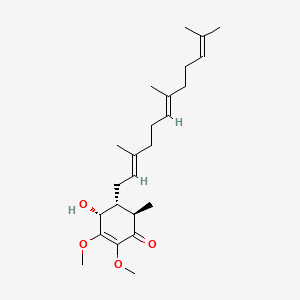

Formule moléculaire |

C24H38O4 |

Poids moléculaire |

390.6 g/mol |

Nom IUPAC |

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1 |

Clé InChI |

LJTSIMVOOOLKOL-FNRDIUJOSA-N |

SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

SMILES canonique |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

1010081-09-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+)-antroquinonol A antroquinonol antroquinonol A antroquinonol D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.